molecular formula C6H6FNO2S B1329702 2-Aminobenzenesulphonyl fluoride CAS No. 392-86-9

2-Aminobenzenesulphonyl fluoride

Cat. No.: B1329702
CAS No.: 392-86-9
M. Wt: 175.18 g/mol
InChI Key: OYJFEOGFHBNHRT-UHFFFAOYSA-N
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Description

2-Aminobenzenesulphonyl fluoride is an organic compound with the molecular formula C6H6FNO2S. It is known for its role as a sulfonyl fluoride, which is a functional group characterized by the presence of a sulfonyl group (SO2) bonded to a fluorine atom. This compound is utilized in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

2-Aminobenzenesulphonyl fluoride, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF), is primarily used as a protease inhibitor . It targets a variety of serine proteases, including trypsin, chymotrypsin, and plasmin . These enzymes play crucial roles in various biological processes, including digestion and blood clotting. By inhibiting these enzymes, AEBSF can prevent the breakdown of proteins and peptides, thereby affecting these processes .

Mode of Action

AEBSF inhibits its target enzymes by forming a covalent bond with the serine residue in the active site of the enzyme . This prevents the enzyme from interacting with its substrates, thereby inhibiting its activity . The fluoride ion in AEBSF plays a crucial role in this process, as it is a strong leaving group that facilitates the formation of the covalent bond .

Biochemical Pathways

The inhibition of serine proteases by AEBSF can affect multiple biochemical pathways. For instance, the inhibition of trypsin and chymotrypsin can impact protein digestion, while the inhibition of plasmin can affect blood clotting . .

Pharmacokinetics

Furthermore, as a sulfonyl fluoride, AEBSF is likely to be stable under physiological conditions, which could influence its elimination .

Result of Action

The primary result of AEBSF’s action is the inhibition of serine proteases, which can lead to the disruption of various biological processes. For instance, it can prevent the breakdown of proteins and peptides, potentially affecting processes such as digestion and blood clotting . .

Action Environment

The action of AEBSF can be influenced by various environmental factors. For instance, its activity can be affected by pH, as the formation of the covalent bond with the serine residue is a pH-dependent process . Furthermore, its stability and activity could potentially be affected by factors such as temperature and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

2-Aminobenzenesulphonyl fluoride is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF, but it is more stable at low pH values .

Cellular Effects

The effects of this compound on cells are dose-dependent . At low concentrations, it can cause cell proliferation, while at higher concentrations, it inhibits cell proliferation and migration .

Molecular Mechanism

This compound works by covalently modifying the hydroxyl of serine residues, adding an additional 183.0354 Da to each modified residue . Off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group have also been reported .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the effects of this compound progressively increase with the residence time and well depths .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At doses equivalent to therapeutic doses, the augmentation is mainly due to an increased active formation period. At a fivefold greater dose, it is due to an increased inactive formation period .

Metabolic Pathways

This compound interferes with amino acids metabolism, potentially impacting the tricarboxylic acid (TCA) cycle .

Transport and Distribution

It is known that fluoride can cross the hematoencephalic barrier and settle in various brain regions .

Subcellular Localization

It is known that fluoride can settle in various brain regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzenesulphonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the efficiency of the fluorination process. For example, potassium fluoride (KF) in combination with 18-crown-6 ether can be used to facilitate the conversion of 2-aminobenzenesulfonyl chloride to this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzenesulphonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium fluoride (NaF) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

2-Aminobenzenesulphonyl fluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride:

    Benzenesulfonyl fluoride: A simpler analog that lacks the amino group, used in similar applications but with different reactivity.

Uniqueness: 2-Aminobenzenesulphonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group, which allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis and biochemical research .

Properties

IUPAC Name

2-aminobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJFEOGFHBNHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192449
Record name 2-Aminobenzenesulphonyl fluoride
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

392-86-9
Record name 2-(Fluorosulfonyl)aniline
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